molecular formula C13H16ClNO3 B1324094 Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate CAS No. 890100-67-1

Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate

Cat. No.: B1324094
CAS No.: 890100-67-1
M. Wt: 269.72 g/mol
InChI Key: ZPFRAOQBEGMUKX-UHFFFAOYSA-N
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Description

Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a chlorine atom at the 6-position and an ethyl ester group at the 6-oxohexanoate moiety

Scientific Research Applications

Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: Researchers use it to study the effects of pyridine derivatives on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

Target of Action

The primary target of Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate, also known as Nitenpyram, is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in the transmission of signals in the nervous system. Nitenpyram binds to this receptor, particularly in insects, leading to a disruption in the normal functioning of the nervous system .

Mode of Action

Nitenpyram acts as a neurotoxin, blocking neural signaling in the central nervous system . It binds irreversibly to the nAChR, causing a halt in the flow of ions in the postsynaptic membrane of neurons . This binding leads to paralysis and eventually death . The compound is highly selective towards the variation of the nAChR found in insects, making it an effective insecticide .

Biochemical Pathways

The action of Nitenpyram affects the normal functioning of the nervous system in insects. By binding to the nAChR, it disrupts the normal flow of ions across the neuron’s membrane, leading to a failure in the transmission of signals . This disruption affects the entire nervous system, leading to paralysis and death .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 2.28, indicating its lipophilicity . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the action of this compound is the rapid death of insects. By binding to the nAChR, it causes a disruption in the normal functioning of the nervous system, leading to paralysis and death . The compound is highly selective towards insects, making it an effective insecticide .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, specific information about the safety and hazards of “Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate” was not found .

Future Directions

The future directions of a compound refer to potential applications and research directions. Unfortunately, specific information about the future directions of “Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate” was not found .

Biochemical Analysis

Biochemical Properties

Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. Additionally, this compound may influence the activity of cofactors involved in metabolic reactions, further modulating its biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within different cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its biochemical effects. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity, stability, and interactions with other biomolecules, ultimately influencing its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloropyridine-3-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 6-chloropyridine-3-carboxylate.

    Grignard Reaction: The ethyl ester is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to introduce the 6-oxohexanoate moiety.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and Grignard reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate can be compared with other pyridine derivatives such as:

    Ethyl 6-(6-bromopyridin-3-yl)-6-oxohexanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Ethyl 6-(6-fluoropyridin-3-yl)-6-oxohexanoate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and interactions with biological targets.

    Ethyl 6-(6-methylpyridin-3-yl)-6-oxohexanoate: The methyl group introduces steric effects that can influence the compound’s reactivity and binding affinity.

These comparisons highlight the unique properties of this compound, particularly its potential for specific interactions and applications in various fields.

Properties

IUPAC Name

ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-2-18-13(17)6-4-3-5-11(16)10-7-8-12(14)15-9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFRAOQBEGMUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641801
Record name Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-67-1
Record name Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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